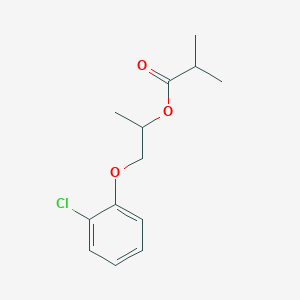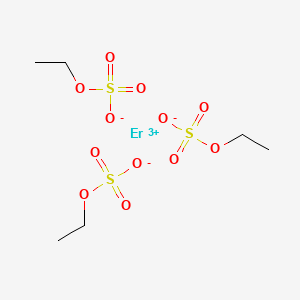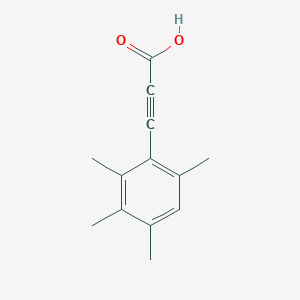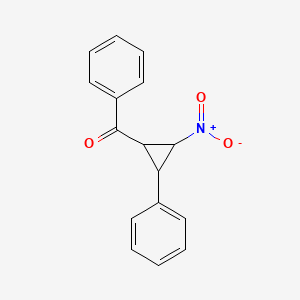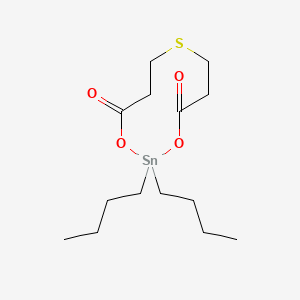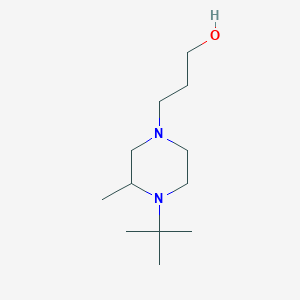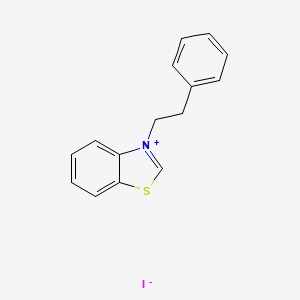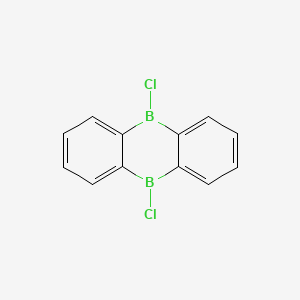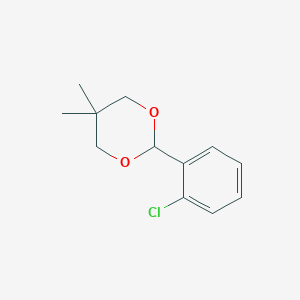
Pentan-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentan-3-yl benzoate: is an organic compound with the molecular formula C12H16O2 . It is an ester formed from benzoic acid and pentan-3-ol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a benzoate group attached to a pentan-3-yl group, making it a member of the ester family.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentan-3-yl benzoate can be synthesized through the esterification reaction between benzoic acid and pentan-3-ol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction is as follows:
C6H5COOH+C5H11OH→C6H5COOC5H11+H2O
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where benzoic acid and pentan-3-ol are mixed in the presence of an acid catalyst. The reaction mixture is heated to facilitate the reaction, and water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pentan-3-yl benzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions. For example, hydrolysis in the presence of a base or acid can yield benzoic acid and pentan-3-ol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Aqueous NaOH or HCl for hydrolysis.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols and alkanes.
Substitution: Benzoic acid and pentan-3-ol.
Scientific Research Applications
Chemistry: Pentan-3-yl benzoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the metabolism of esters in living organisms. It serves as a substrate in enzymatic studies to understand ester hydrolysis.
Medicine: While not directly used as a drug, this compound is studied for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: In the fragrance industry, this compound is valued for its pleasant aroma and is used in the formulation of perfumes and scented products.
Mechanism of Action
The mechanism of action of pentan-3-yl benzoate primarily involves its hydrolysis to benzoic acid and pentan-3-ol. Enzymes such as esterases catalyze this reaction in biological systems. The benzoic acid produced can then participate in various metabolic pathways, while pentan-3-ol can be further metabolized or excreted.
Comparison with Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, used in fragrances and as a solvent.
Ethyl benzoate: An ester of benzoic acid and ethanol, also used in fragrances and as a flavoring agent.
Butyl benzoate: An ester of benzoic acid and butanol, used in plasticizers and as a solvent.
Uniqueness: Pentan-3-yl benzoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to methyl or ethyl benzoate results in different solubility and volatility characteristics, making it suitable for specific applications in the fragrance industry.
Properties
CAS No. |
5436-54-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
pentan-3-yl benzoate |
InChI |
InChI=1S/C12H16O2/c1-3-11(4-2)14-12(13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
JQTUTXVQBIISHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
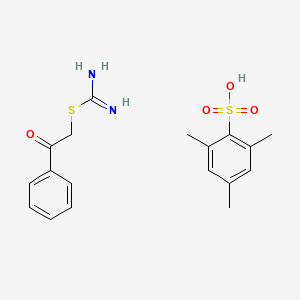
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
